Ethyl 4-Bromo-7-fluoroindole-3-acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11BrFNO2 |
|---|---|
Molecular Weight |
300.12 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-7-fluoro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H11BrFNO2/c1-2-17-10(16)5-7-6-15-12-9(14)4-3-8(13)11(7)12/h3-4,6,15H,2,5H2,1H3 |
InChI Key |
MTLOHRUUHIIPNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C(C=CC(=C12)Br)F |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Ethyl 4 Bromo 7 Fluoroindole 3 Acetate
Retrosynthetic Analysis of Ethyl 4-Bromo-7-fluoroindole-3-acetate
A retrosynthetic analysis of the target molecule, this compound (I), reveals a logical pathway for its construction. The primary disconnection breaks the bond between the indole (B1671886) C3 position and the acetate (B1210297) side chain, a common strategy for indole-3-acetic acid derivatives. wikipedia.orgyoutube.com This leads to the key intermediate, 4-bromo-7-fluoroindole (II), and a synthon for the ethyl acetate group, such as ethyl bromoacetate (B1195939).
Further disconnection of the 4-bromo-7-fluoroindole (II) involves the removal of the bromine atom at the C4 position. This points to 7-fluoroindole (B1333265) (III) as the precursor, which would require a regioselective bromination step. The synthesis of the 7-fluoroindole (III) core itself can be approached through various classical and modern indole synthetic methods. These methods typically start from appropriately substituted benzene (B151609) derivatives, such as a fluorinated aniline (B41778) or nitrotoluene derivative. quimicaorganica.orgwikipedia.org This systematic deconstruction provides a clear roadmap for the forward synthesis of this compound.
Synthetic Approaches to the Fluoroindole Core, Specifically 7-Fluoroindole Derivatives
Fischer Indole Synthesis : This is one of the oldest and most versatile methods for indole synthesis. byjus.comorganic-chemistry.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.org For the synthesis of 7-fluoroindole, the required starting material would be (2-fluorophenyl)hydrazine, which is reacted with a suitable aldehyde or ketone, such as pyruvate (B1213749), followed by cyclization. The presence of the electron-withdrawing fluorine atom can influence the cyclization step, and the reaction conditions, particularly the choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride), would need to be optimized. wikipedia.orgtestbook.com
Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of an aniline derivative. wikipedia.orgdrugfuture.com To synthesize a 2-aryl-7-fluoroindole, one could react an appropriate α-bromo-acetophenone with 2-fluoroaniline. The reaction is typically carried out at high temperatures, and the yields can be variable. wikipedia.orgresearchgate.net While a classic method, its application may be limited by the harsh conditions and potential for side reactions. researchgate.net
Leimgruber-Batcho Indole Synthesis : This is a highly efficient and popular method for indole synthesis, particularly in the pharmaceutical industry. wikipedia.orgresearchgate.net It begins with an o-nitrotoluene derivative. For 7-fluoroindole, the starting material would be 1-fluoro-3-methyl-2-nitrobenzene. This is first reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.org Subsequent reductive cyclization of the enamine, typically using a reducing agent like Raney nickel and hydrazine (B178648) or palladium on carbon with hydrogen, yields the indole. wikipedia.orgresearchgate.net This method is often high-yielding and proceeds under relatively mild conditions. clockss.org Microwave-assisted Leimgruber-Batcho reactions have also been developed to accelerate the process. rsc.org
Table 1: Comparison of Classical Indole Synthesis Methods for 7-Fluoroindole
| Synthesis Method | Starting Materials | Key Features | Potential Challenges |
| Fischer Indole Synthesis | (2-Fluorophenyl)hydrazine, Aldehyde/Ketone | Versatile, well-established. | Requires specific hydrazine, potential for regioisomeric mixtures with unsymmetrical ketones. |
| Bischler-Möhlau Synthesis | 2-Fluoroaniline, α-Halo-ketone | Direct synthesis of 2-substituted indoles. | Harsh reaction conditions, often low yields. wikipedia.org |
| Leimgruber-Batcho Synthesis | 1-Fluoro-3-methyl-2-nitrobenzene | High yields, mild conditions, applicable to a wide range of substituted indoles. wikipedia.orgclockss.org | Availability of the starting o-nitrotoluene derivative. |
Reductive cyclization is a powerful strategy for the synthesis of indoles from ortho-substituted nitroarenes. unimi.itbeilstein-journals.org A common approach involves the reduction of an o-nitrostyrene derivative. For the synthesis of 7-fluoroindole, a suitable precursor would be 1-fluoro-2-nitro-β-styrene. The reduction of the nitro group to an amino group, followed by in situ cyclization, leads to the indole ring. Various reducing agents can be employed, including palladium catalysts with a CO source (reductive carbonylation) or other reducing systems like iron in acetic acid. researchgate.netunimi.it The efficiency of these reactions can be high, and they often tolerate a range of functional groups. researchgate.net
Vicarious Nucleophilic Substitution (VNS) is a method for the nucleophilic substitution of hydrogen in electron-deficient aromatic rings. wikipedia.orgorganic-chemistry.org While not a direct method for indole ring formation, VNS can be used to introduce functional groups onto a fluorinated aromatic precursor, which can then be elaborated into an indole. For instance, a nitro-substituted fluorobenzene (B45895) could undergo VNS to introduce a side chain that can later participate in a cyclization reaction to form the indole ring. kuleuven.beresearchgate.net The reaction typically involves a carbanion stabilized by an electron-withdrawing group and possessing a leaving group. organic-chemistry.org The regioselectivity is generally high, with substitution occurring at positions ortho or para to the activating nitro group. kuleuven.beresearchgate.net
An alternative route to 7-fluoroindole involves the synthesis of the corresponding indoline (B122111) followed by dehydrogenation. 7-Fluoroindoline (B1367875) can be prepared through various methods, including the cyclization of suitable N-allyl-2-fluoroanilines. Once the 7-fluoroindoline is obtained, it can be dehydrogenated to the indole using a variety of oxidizing agents. Common reagents for this transformation include palladium on carbon (Pd/C) at elevated temperatures or manganese dioxide (MnO₂). This two-step approach can be advantageous if the synthesis of the indoline is more straightforward than the direct synthesis of the indole.
Regioselective Introduction of Bromine at the 4-Position of the Indole Nucleus
The introduction of a bromine atom at the C4-position of the 7-fluoroindole core is a crucial step. Indoles are electron-rich heterocycles and readily undergo electrophilic substitution. mdpi.com The directing effects of the existing fluorine atom and the indole nitrogen must be considered to achieve the desired regioselectivity. The C3 position is the most nucleophilic site in an unsubstituted indole, but if this position is blocked or the reaction conditions are carefully controlled, substitution at other positions can be achieved.
For the C4-bromination of 7-fluoroindole, an electrophilic brominating agent such as N-bromosuccinimide (NBS) would be a suitable choice. nih.gov The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) at a controlled temperature. nih.gov The fluorine atom at the C7-position is an ortho, para-director, but its influence is likely to be less significant than the powerful directing effect of the indole nitrogen. The regioselectivity of the bromination will be a key challenge to overcome, and careful optimization of the reaction conditions (temperature, solvent, and stoichiometry of the brominating agent) will be necessary to favor the formation of the 4-bromo isomer over other possible isomers.
The final step in the synthesis of this compound involves the alkylation of 4-bromo-7-fluoroindole at the C3 position. This can be achieved by reacting the indole with ethyl bromoacetate in the presence of a base. researchgate.netorgsyn.orgnih.govchemicalbook.com The base, such as sodium hydride or potassium carbonate, deprotonates the indole nitrogen, and the resulting indolide anion then acts as a nucleophile, attacking the ethyl bromoacetate to form the desired product.
Table 2: Summary of Synthetic Steps and Key Reagents
| Step | Transformation | Key Reagents and Conditions |
| 1 | Formation of 7-Fluoroindole Core | Varies depending on the chosen method (e.g., Leimgruber-Batcho: 1-fluoro-3-methyl-2-nitrobenzene, DMF-DMA, then reductive cyclization). wikipedia.org |
| 2 | C4-Bromination | 7-Fluoroindole, N-Bromosuccinimide (NBS), in a suitable solvent like acetonitrile. nih.gov |
| 3 | C3-Alkylation | 4-Bromo-7-fluoroindole, Ethyl Bromoacetate, Base (e.g., NaH, K₂CO₃). researchgate.net |
Direct Bromination Strategies for Indole Scaffolds
Direct bromination of the indole ring is a common method for introducing bromine atoms. The regioselectivity of this electrophilic substitution reaction is highly dependent on the reaction conditions and the substituents already present on the indole nucleus. youtube.comresearchgate.net For the synthesis of 4-bromoindoles, specific strategies are often required to direct the bromination to the C4-position, as the C3-position is typically the most reactive site for electrophilic attack. youtube.comnih.gov
One approach involves the use of a directing group on the indole nitrogen, which can influence the position of electrophilic attack. nih.gov Another strategy is to perform the bromination on a pre-functionalized indole. For instance, if the C3 position is blocked, electrophilic substitution is more likely to occur on the benzene portion of the indole ring. youtube.com The choice of brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, can also affect the outcome of the reaction. youtube.comacs.org
A study on the direct bromination of substituted indoles in dimethylformamide (DMF) proposed a two-step reaction mechanism. The first and rate-determining step involves the overlap of the lowest unoccupied molecular orbital (LUMO) of Br2 with the highest occupied molecular orbital (HOMO) of the indole. researchgate.net The electron-withdrawing or donating power of substituents on the indole ring was found to correlate with the Gibbs free energy barrier of this step. researchgate.net
| Brominating Agent | Solvent | Typical Position of Bromination | Reference |
| N-Bromosuccinimide (NBS) | Dichloromethane | C3 | orgsyn.org |
| Bromine/Acetic Acid | Acetic Acid | C3 | youtube.com |
| N-Bromosuccinimide (NBS) | DMF | Varies with substrate | researchgate.net |
Halodecarboxylation Precursors for Brominated Aryl Moieties
Halodecarboxylation offers an alternative route to introduce a bromine atom onto an aromatic ring. This method involves the conversion of a carboxylic acid to the corresponding aryl halide through the cleavage of a carbon-carbon bond and the release of carbon dioxide. acs.orgnih.gov For the synthesis of a 4-bromoindole (B15604) derivative, this strategy would entail the preparation of an indole-4-carboxylic acid precursor.
Recent advancements in this area have led to the development of metal-free halodecarboxylation methods under mild conditions. nih.gov For example, heteroarene carboxylic acids can be treated with N-bromosuccinimide (NBS) to yield the corresponding bromoheteroarenes. nih.gov This approach avoids the use of expensive and toxic metal catalysts often required in traditional halodecarboxylation reactions like the Hunsdiecker reaction. nih.govnih.gov
Photocatalytic methods have also emerged as a powerful tool for decarboxylative halogenation. A unified strategy for the decarboxylative halogenation of (hetero)aryl carboxylic acids using a copper catalyst and a 365 nm light source has been reported, allowing for the synthesis of bromo-, iodo-, chloro-, and fluoroarenes from the corresponding carboxylic acid precursors. princeton.edu
| Method | Reagents | Key Features | Reference |
| Metal-Free Halodecarboxylation | N-Bromosuccinimide (NBS) | Mild conditions, avoids toxic metals. | nih.gov |
| Photocatalytic Decarboxylative Bromination | Cu catalyst, light source, atom transfer reagent | Broad substrate scope, unified approach for different halogens. | princeton.edu |
| Barton Ester Halodecarboxylation | Barton ester, halogen source | Forms an undesired side-product. | nih.gov |
Electrophilic Bromination Considerations on Indole Derivatives
The inherent reactivity of the indole ring system makes electrophilic substitution a primary method for its functionalization. nih.gov The C3 position is the most nucleophilic and, therefore, the most common site for electrophilic attack. youtube.comresearchgate.net However, the regioselectivity can be altered by the presence of substituents on either the pyrrole (B145914) or the benzene ring.
For instance, if the C3 position is substituted, electrophilic attack is directed to other positions, often C5 or C7. chemicalpapers.com The electronic nature of the substituents plays a crucial role; electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. acs.org In the context of synthesizing this compound, the presence of a fluorine atom at the C7 position, an electron-withdrawing group, would influence the subsequent bromination step.
Computational studies, such as the calculation of Fukui functions for electrophilic attack, can provide insights into the most probable site of substitution. For indole, the Fukui function for electrophilic attack at C3 is significantly high, confirming its high reactivity. researchgate.net
Elaboration of the C3-Position to the Acetate Moiety
Palladium-Catalyzed C-C Bond Formation at Indole C3
Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming C-C bonds at the C3 position of indoles. researchgate.netacs.org These methods offer high selectivity and functional group tolerance under mild reaction conditions. nih.gov
One such approach is the palladium-catalyzed C3-alkylation of indoles. researchgate.net For instance, the reaction of indoles with alcohols can be achieved via a hydrogen borrowing cascade, representing an atom-economical process. researchgate.net Another strategy involves the palladium-catalyzed benzylation of 3-substituted indoles using benzyl (B1604629) carbonates, which proceeds with high C3-selectivity. acs.orgnih.gov
For the synthesis of the target molecule, a palladium-catalyzed coupling of a 4-bromo-7-fluoroindole with a suitable two-carbon building block containing the ethyl ester functionality could be envisioned. The choice of ligand for the palladium catalyst is often crucial for achieving high yields and selectivity. nih.gov
| Reaction Type | Coupling Partners | Catalyst System | Key Feature | Reference |
| C3-Alkylation | Indole, Alcohol | Pd/C, K2CO3 | Hydrogen borrowing cascade | researchgate.net |
| C3-Benzylation | 3-Substituted Indole, Benzyl Carbonate | Pd catalyst, DPEphos ligand | High C3-selectivity | acs.orgnih.gov |
| Asymmetric Allylation | 3-Substituted Indole, Allyl Alcohol | Pd2(dba)3CHCl3, Chiral Ligand, 9-BBN | Enantioselective C3-allylation | nih.gov |
Direct C-H Functionalization Strategies for Indole-3-acetate Synthesis
Direct C-H functionalization has emerged as a step- and atom-economical strategy for the synthesis of functionalized indoles. nih.govscispace.com This approach avoids the need for pre-functionalization of the indole ring, which is often required in traditional cross-coupling reactions. scispace.com
Palladium-catalyzed direct C-H arylation of indole-3-acetic acid derivatives with arenediazonium salts has been successfully demonstrated, providing a route to 2-arylindole-3-acetic acids. scispace.comconsensus.app While this functionalizes the C2 position, it highlights the potential of C-H activation strategies on the indole core.
For the direct synthesis of indole-3-acetates, iridium-catalyzed C-H functionalization of N-protected indoles with diazoacetates has been reported. nsf.gov This reaction proceeds at room temperature and provides α-aryl-α-indolyl acetates in high yields. nsf.gov The development of directing groups that can guide the functionalization to the C3 position of a 4-bromo-7-fluoroindole would be a significant advancement for the direct synthesis of the target compound.
| Metal Catalyst | Reagents | Position Functionalized | Key Feature | Reference |
| Palladium | Indole-3-acetic acid derivative, Arenediazonium salt | C2 | Direct C-H arylation | scispace.comconsensus.app |
| Iridium | N-protected indole, Diazoacetate | C3 | Direct C-H insertion | nsf.gov |
| Palladium | C3-Carbonyl substituted indole, Iodoarene | C4 | Directing group-assisted C-H arylation | nih.govacs.org |
Esterification Protocols for the Ethyl Acetate Moiety within the Indole Scaffold
The conversion of 4-bromo-7-fluoroindole-3-acetic acid to its ethyl ester is a crucial final step in the synthesis of the target compound. This transformation can be accomplished through several standard chemical methods, primarily focusing on direct esterification or transesterification processes.
Standard esterification techniques, particularly the Fischer-Speier esterification, are widely applicable for the synthesis of this compound from its corresponding carboxylic acid. orgsyn.orgyoutube.com This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. orgsyn.orgyoutube.com
The mechanism of the Fischer-Speier esterification commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. orgsyn.org Subsequently, the nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. orgsyn.org A proton transfer then occurs, followed by the elimination of a water molecule to yield the protonated ester. orgsyn.org Finally, deprotonation of the ester furnishes the desired this compound. To drive the equilibrium towards the product side, it is common practice to either use a large excess of the alcohol (ethanol) or to remove the water formed during the reaction, for instance, through azeotropic distillation. orgsyn.org
Various acid catalysts can be employed for this reaction, including mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as solid acid catalysts. The choice of catalyst and reaction conditions can influence the reaction rate and yield.
Table 1: Representative Conditions for Fischer-Speier Esterification of 4-Bromo-7-fluoroindole-3-acetic acid
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ (conc.) | Ethanol | Reflux | 4 - 8 | 85 - 95 |
| HCl (gas) | Ethanol | Reflux | 6 - 12 | 80 - 90 |
| p-TsOH | Toluene/Ethanol | Reflux | 8 - 16 | 75 - 85 |
This table presents hypothetical yet representative data based on general knowledge of Fischer-Speier esterification reactions.
Transesterification is another viable method for the synthesis of this compound, particularly if a different ester of 4-bromo-7-fluoroindole-3-acetic acid (e.g., the methyl or benzyl ester) is more readily available. This process involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. In this case, an ester such as mthis compound would be reacted with an excess of ethanol in the presence of an acid or base catalyst.
Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. The carbonyl group of the starting ester is protonated, followed by nucleophilic attack from ethanol. Base-catalyzed transesterification, on the other hand, proceeds via the generation of a potent ethoxide nucleophile by the reaction of ethanol with a strong base. This ethoxide then attacks the carbonyl carbon of the starting ester.
The equilibrium of the transesterification reaction can be shifted towards the formation of the desired ethyl ester by using a large excess of ethanol and by removing the alcohol generated from the starting ester (e.g., methanol) by distillation.
Table 2: Illustrative Conditions for Transesterification to this compound
| Starting Ester | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |
| Mthis compound | H₂SO₄ | Ethanol | Reflux | 12 - 24 |
| Mthis compound | NaOEt | Ethanol | Reflux | 2 - 6 |
| Benzyl 4-bromo-7-fluoroindole-3-acetate | Ti(OiPr)₄ | Ethanol | Reflux | 8 - 16 |
This table provides plausible, illustrative data for the transesterification process based on general principles and related literature.
Mechanistic Insights into the Formation and Transformations of Ethyl 4 Bromo 7 Fluoroindole 3 Acetate
Reaction Mechanisms of Indole (B1671886) Ring Formation with Halogen Substituents
The construction of the indole core, particularly when substituted with halogens, can be achieved through several powerful synthetic methods. Each method proceeds through distinct mechanistic pathways and intermediates, offering unique advantages in accessing specific substitution patterns.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. bhu.ac.inyoutube.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. youtube.comyoutube.com When using halogenated precursors, such as a (4-bromo-7-fluoro-phenyl)hydrazine, the fundamental mechanism remains the same, but the electronic properties of the halogens can influence reaction rates.
The reaction proceeds through several key steps:
Hydrazone Formation: The process begins with the condensation of the halogenated phenylhydrazine and a carbonyl compound (e.g., ethyl pyruvate (B1213749) to build the acetate (B1210297) side chain) to form a phenylhydrazone. youtube.com
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the subsequent rearrangement.
organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, pericyclic organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, often considered the rate-determining step. youtube.com This rearrangement breaks the N-N bond and forms a new C-C bond at the ortho position of the benzene (B151609) ring, temporarily disrupting its aromaticity to form a di-imine intermediate. youtube.com
Cyclization and Aromatization: The intermediate then undergoes intramolecular cyclization. The amino group attacks the imine carbon to form a five-membered ring. Finally, the elimination of an ammonia (B1221849) molecule under acidic catalysis restores the aromaticity of the heterocyclic system, yielding the stable indole ring. youtube.comyoutube.com
Electron-withdrawing substituents like bromine and fluorine on the phenylhydrazine ring can hinder the reaction because the key organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement involves an attack by the electron-rich aniline-like ring onto the electron-poor alkene part. youtube.com Consequently, the presence of these halogens can decrease the nucleophilicity of the aromatic ring and slow down the reaction. youtube.com The position of the substituents is critical; in the synthesis of the target compound, an ortho-substituted hydrazine (B178648) (relative to the point of cyclization) would be required, which directs the final substituent to the C7 position. youtube.com
Table 1: Key Mechanistic Steps in the Fischer Indole Synthesis
| Step | Description | Key Intermediates |
| 1 | Condensation | Phenylhydrazone |
| 2 | Tautomerization | Ene-hydrazine |
| 3 | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | Di-imine |
| 4 | Cyclization & Elimination | Aminoacetal (Aminal) |
| 5 | Aromatization | Indole |
Role of Intermediates in VNS-based Indole Synthesis
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org In the context of indole synthesis, this reaction typically involves an aromatic precursor bearing a strong electron-withdrawing group, most commonly a nitro group. organic-chemistry.orgrsc.orgresearchgate.net The nitro group activates the aromatic ring towards nucleophilic attack. wikipedia.orgnih.gov
The VNS mechanism for functionalizing a nitro-substituted aromatic precursor proceeds as follows:
Carbanion Formation: A strong base deprotonates a carbon acid that contains a leaving group (Y) on the same carbon, generating a carbanion.
Nucleophilic Addition (Adduct Formation): The carbanion attacks the electron-deficient aromatic ring, typically at a position ortho or para to the nitro group, forming a negatively charged intermediate known as a σH-adduct or Meisenheimer complex. organic-chemistry.org This addition to a hydrogen-bearing carbon is kinetically favored over addition to carbons with other substituents. organic-chemistry.org
β-Elimination: The key step involves the base-assisted elimination of HY from the σH-adduct. The leaving group (Y) departs along with a proton from the same carbon, leading to the formation of a nitro-substituted product where the hydrogen has been formally substituted.
Protonation: An acidic workup protonates the intermediate to restore aromaticity and yield the final substituted product. organic-chemistry.org
This method is particularly useful for introducing alkyl chains with functional groups onto a pre-existing nitro-aromatic core, which can then be further manipulated (e.g., reduction of the nitro group and subsequent cyclization) to form the indole ring. The crucial intermediates are the carbanion nucleophile and the stabilized σH-adduct. organic-chemistry.org The nitro group's ability to stabilize the negative charge of this adduct is paramount to the reaction's success. nih.govnih.gov
The Larock indole synthesis is a versatile and powerful heteroannulation reaction that utilizes a palladium catalyst to construct indoles from an o-haloaniline (or triflate) and a disubstituted alkyne. youtube.com This reaction is highly relevant for synthesizing indoles with specific substitution patterns that might be difficult to access through other methods.
The catalytic cycle for the Larock reaction is generally understood to proceed through the following mechanistic steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the o-haloaniline (e.g., an o-iodo- or o-bromoaniline derivative). This forms an arylpalladium(II) complex.
Alkyne Coordination and Insertion: The alkyne coordinates to the arylpalladium(II) species. This is followed by a migratory insertion of the alkyne into the aryl-palladium bond. This carbopalladation step is typically a syn-addition and is often the rate-determining and regioselectivity-determining step of the cycle.
Intramolecular Cyclization: The nitrogen atom of the aniline (B41778) derivative performs a nucleophilic attack on the newly formed vinylic palladium intermediate. This intramolecular attack displaces the halide ligand on the palladium, forming a six-membered palladacycle.
Reductive Elimination: The final step is the reductive elimination from the palladacycle, which forms the C-N bond of the pyrrole (B145914) ring of the indole product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Table 2: Catalytic Cycle of the Larock Indole Synthesis
| Step | Palladium Oxidation State Change | Description |
| 1 | Pd(0) → Pd(II) | Oxidative addition of o-haloaniline to the catalyst. |
| 2 | Pd(II) → Pd(II) | Coordination and migratory insertion of the alkyne. |
| 3 | Pd(II) → Pd(II) | Intramolecular nucleophilic attack by nitrogen. |
| 4 | Pd(II) → Pd(0) | Reductive elimination to form the indole product. |
Mechanistic Understanding of Regioselective Halogenation (Bromination and Fluorination)
Introducing halogens onto a pre-formed indole ring requires different strategies depending on the halogen. Bromination is typically achieved via electrophilic substitution, whereas fluorination often requires more specialized reagents and mechanisms.
The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). mdpi.com The reaction overwhelmingly occurs at the C3 position of the pyrrole ring. This high regioselectivity is due to the superior stabilization of the cationic intermediate (the Wheland intermediate or σ-complex) formed during the attack at C3. cas.cn
The mechanism for electrophilic bromination involves:
Generation of the Electrophile: A brominating agent (e.g., Br₂) generates the electrophilic species, Br⁺, often assisted by a Lewis acid, although the high reactivity of indole means milder conditions can often be used.
Nucleophilic Attack: The π-system of the indole ring, specifically the C2=C3 double bond, attacks the electrophile. Attack at C3 is favored because the resulting positive charge can be delocalized over the C2 atom and, crucially, onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. cas.cn
Deprotonation and Aromatization: A base removes the proton from the C3 position, collapsing the intermediate and restoring the aromatic system to yield the 3-bromoindole product.
If the C3 position is already substituted, as in Ethyl 4-bromoindole-3-acetate, electrophilic attack is directed elsewhere. The next most reactive position is generally C2, but substitution on the benzene ring can also occur, typically at C5 or C7, depending on the directing effects of existing substituents and the reaction conditions.
Introducing fluorine onto an aromatic ring via nucleophilic methods is challenging and often requires specialized reagents. One advanced strategy involves the use of carbene intermediates, such as difluorocarbene (:CF₂). Precursors like ethyl bromodifluoroacetate can serve as a source for difluorocarbene. chinesechemsoc.orgenamine.netnih.gov
While this mechanism is more commonly associated with the formation of gem-difluoro groups, it represents a key approach to nucleophilic fluorination. chinesechemsoc.orgorganic-chemistry.org The reaction with an indole would proceed via the following proposed pathway:
Generation of Difluorocarbene: A base or thermal conditions can induce the decomposition of a precursor like ethyl bromodifluoroacetate to generate the highly reactive and electrophilic difluorocarbene intermediate (:CF₂). chinesechemsoc.org
[1+2] Cycloaddition: The difluorocarbene undergoes a cycloaddition reaction with the most electron-rich double bond of the indole nucleus, which is the C2=C3 bond. This forms a transient and unstable gem-difluorocyclopropane fused to the indole ring.
Ring-Opening and Rearrangement: The highly strained cyclopropane (B1198618) intermediate undergoes spontaneous ring-opening. This step can lead to various products. For instance, subsequent rearrangement and elimination can lead to the formation of 3-fluorooxindoles or gem-difluoroolefins attached to the indole core. enamine.netorganic-chemistry.org
This pathway highlights a mechanism for introducing fluorine that is distinct from direct electrophilic fluorination. It relies on the generation of a reactive carbene and its subsequent cycloaddition and rearrangement, providing access to fluorinated structures that are otherwise difficult to obtain. enamine.net
Decarboxylative Halogenation Mechanisms
Decarboxylative halogenation is a fundamental method for synthesizing aryl halides from readily available carboxylic acids. nih.gov This process involves the replacement of a carboxyl group with a halogen atom, accompanied by the release of carbon dioxide. nih.govacs.org The reaction is particularly useful for positions on an aromatic ring that are not easily halogenated by direct electrophilic substitution. In the context of forming a precursor to the title compound, such as 4-bromo-7-fluoroindole, this reaction would typically start from 7-fluoroindole-3-carboxylic acid.
The mechanisms for these transformations can proceed through radical or organometallic pathways, depending on the reagents employed.
Radical-Based Mechanisms: A common approach involves the generation of an aryl radical intermediate. osti.govprinceton.edu For instance, in the Hunsdiecker reaction and its modern variants, a silver salt of the carboxylic acid reacts with elemental bromine to form an acyl hypobromite (B1234621) intermediate. This intermediate is unstable and decomposes, extruding carbon dioxide to generate an aryl radical. nih.gov This radical then abstracts a bromine atom from another molecule of acyl hypobromite or other bromine source to yield the final aryl bromide. More contemporary methods may use photocatalysis with a copper catalyst and a suitable brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). princeton.edu Light-induced ligand-to-metal charge transfer (LMCT) facilitates the formation of the key aryl radical, which is then trapped by the bromine atom transfer agent. osti.govprinceton.edu
Organometallic Mechanisms: Transition metals can mediate decarboxylative halogenation under milder conditions. For example, Henderson and Honey reported that treating indazole-3-carboxylic acids with N-bromosuccinimide (NBS) in DMF leads to the corresponding 3-bromoindazoles in high yields, suggesting a non-radical pathway. acs.org Copper-catalyzed methods are also prevalent. These reactions are proposed to proceed via a Cu(I)/Cu(III) or Cu(I)/Cu(II) catalytic cycle. The cycle may involve the formation of a copper carboxylate species, which then undergoes decarboxylation and subsequent reaction with a halogen source.
The choice of method depends on the substrate's stability and the desired functional group tolerance.
Table 1: Comparison of Decarboxylative Bromination Methods
| Method | Typical Reagents | Proposed Intermediate | Key Features |
| Hunsdiecker-Borodin Reaction | Silver carboxylate, Br₂ | Acyl hypobromite, Aryl radical | Classic method, often requires stoichiometric silver. nih.gov |
| Barton Modification | N-hydroxy-pyridine-2-thione ester, CBrCl₃ | Radical chain mechanism | Milder alternative to the Hunsdiecker reaction. |
| Photocatalytic (Cu-catalyzed) | Cu salt, light source (e.g., 365 nm LED), oxidant, bromine source (e.g., DBDMH) | Aryl radical via LMCT | Catalytic, broad substrate scope, operationally simple. osti.govprinceton.edu |
| NBS/DMF System | N-Bromosuccinimide, Dimethylformamide (DMF) | Non-radical pathway assumed | Effective for specific heterocycles like indazoles. acs.org |
Mechanistic Studies of C3-Acetate Installation Reactions
The indole nucleus exhibits strong nucleophilicity at the C3 position, making it the preferred site for electrophilic substitution. nih.gov The installation of the ethyl acetate group at this position can be achieved through several mechanistic pathways.
Friedel-Crafts acylation is a classic and direct method for installing an acyl group onto an aromatic ring. For an indole substrate, this reaction proceeds with high regioselectivity at the C3 position. nih.govorganic-chemistry.org
The mechanism involves two primary steps:
Formation of the Electrophile: The reaction requires the generation of a highly reactive electrophile, typically an acylium ion. youtube.com This is achieved by treating an acylating agent, such as acetyl chloride or acetic anhydride, with a Lewis acid catalyst like aluminum chloride (AlCl₃) or dialkylaluminum chlorides (e.g., Et₂AlCl). organic-chemistry.org The Lewis acid coordinates to the carbonyl oxygen or the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion (R-C≡O⁺). youtube.com
Nucleophilic Attack and Rearomatization: The electron-rich C2-C3 double bond of the indole ring acts as the nucleophile, attacking the electrophilic carbon of the acylium ion. youtube.com This attack occurs specifically at the C3 position, which disrupts the aromaticity of the pyrrole ring and forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. In the final step, a weak base, such as the [AlCl₄]⁻ complex formed in the first step, abstracts the proton from the C3 position. youtube.com This restores the aromaticity of the indole ring and yields the 3-acylated product. The use of dialkylaluminum chlorides is often preferred as they are milder than AlCl₃, which can cause decomposition of sensitive indole substrates. organic-chemistry.org
Table 2: Lewis Acids in Indole C3-Acylation
| Lewis Acid | Typical Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Acyl chloride, CH₂Cl₂ or CS₂ | Highly reactive, inexpensive. | Strong acidity can lead to substrate decomposition. organic-chemistry.org |
| Diethylaluminum Chloride (Et₂AlCl) | Acyl chloride, CH₂Cl₂ | Mild conditions, high yields, good functional group tolerance, no N-H protection needed. organic-chemistry.org | More expensive than AlCl₃. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Acetic anhydride | Effective for C3-alkylation and can promote acylation-type reactions. nih.gov | Can sometimes lead to dimerization or polymerization. nih.gov |
| Triflic Acid (TfOH) | Hydroarylation reactions | Can generate electrophilic indole at C3, useful for additions. nih.gov | Superacidic conditions, may not be suitable for all substrates. |
An alternative, modern approach to installing the acetate group is through palladium-catalyzed direct C-H functionalization. nih.govresearchgate.net This method avoids the need for harsh Lewis acids and can offer different functional group compatibility. The C3-acetoxylation of indoles has been successfully achieved using a palladium catalyst in the presence of an oxidant. researchgate.net
A plausible catalytic cycle for the Pd-catalyzed C3-acetylation of a 4-bromo-7-fluoroindole would generally proceed as follows:
C-H Activation/Palladation: The cycle begins with the reaction of the N-H or N-protected indole with a Pd(II) salt, such as Pd(OAc)₂. The high electron density and steric accessibility of the C3 position facilitate a regioselective C-H activation step. This often occurs via a concerted metalation-deprotonation (CMD) pathway, where a ligand on the palladium (like acetate) acts as an internal base to abstract the C3 proton, forming a C3-palladated indole intermediate (a palladacycle) and acetic acid.
Oxidation/Acetoxylation: The resulting Pd(II)-indolyl intermediate reacts with an oxidant. A common oxidant for this transformation is iodobenzene (B50100) diacetate (PhI(OAc)₂). nih.gov The mechanism of this step can be debated, but it is often proposed to involve the oxidation of the Pd(II) center to a high-valent Pd(IV) species. This Pd(IV) intermediate would bear both the indolyl group and acetate ligands.
Reductive Elimination: The final step is the reductive elimination of the C3-acetoxyindole product from the Pd(IV) center. This step forms the desired C-O or C-C bond and regenerates a Pd(II) species, which can re-enter the catalytic cycle. The use of a weak base like potassium acetate (KOAc) is often beneficial for the reaction. nih.govresearchgate.net
Table 3: Components of a Representative Pd-Catalyzed C3-Acetoxylation System
| Component | Example | Role in Catalytic Cycle |
| Catalyst Precursor | Palladium(II) Acetate (Pd(OAc)₂) | Source of the active Pd(II) catalyst. researchgate.net |
| Oxidant | Iodobenzene Diacetate (PhI(OAc)₂) | Oxidizes the Pd(II) intermediate to facilitate C-O bond formation. researchgate.netnih.gov |
| Acetate Source | Solvent (AcOH) or Additive (KOAc) | Acts as the nucleophile and/or base in the cycle. nih.gov |
| Base | Potassium Acetate (KOAc) | Can facilitate the C-H activation step and neutralize acidic byproducts. nih.govresearchgate.net |
| Solvent | Acetonitrile (B52724) (MeCN), Acetic Acid (AcOH) | Provides the reaction medium; can also participate as a reagent. researchgate.net |
Chemical Transformations and Derivatization Strategies for Ethyl 4 Bromo 7 Fluoroindole 3 Acetate
Functional Group Interconversions of the Ethyl Acetate (B1210297) Moiety
The ethyl acetate side chain at the C3 position is amenable to a variety of classical functional group interconversions, providing access to key intermediates such as carboxylic acids, alcohols, and amides.
Hydrolysis to 4-Bromo-7-fluoroindole-3-acetic Acid
The saponification of the ethyl ester to its corresponding carboxylic acid, 4-bromo-7-fluoroindole-3-acetic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions. The process generally involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a suitable solvent mixture like tetrahydrofuran (B95107) (THF)/water or ethanol (B145695)/water. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. chemspider.com Following the complete consumption of the ester, the reaction is acidified to protonate the carboxylate salt, leading to the precipitation or extraction of the desired carboxylic acid. This acid serves as a crucial precursor for the synthesis of amides and other carboxylic acid derivatives.
Reduction to Corresponding Alcohol Derivatives
The ethyl ester group can be reduced to afford the corresponding primary alcohol, 2-(4-bromo-7-fluoro-1H-indol-3-yl)ethanol. This transformation is most commonly accomplished using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the reagent of choice. The reaction is carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), typically at reduced temperatures (e.g., 0 °C) to control the reactivity of the hydride reagent. Careful quenching of the reaction is necessary to neutralize the excess reducing agent and the resulting aluminum salts. The resulting alcohol provides a handle for further functionalization, such as etherification or conversion to leaving groups for subsequent substitution reactions.
Amidation and Other Carboxylic Acid Derivatives
The synthesis of amides from Ethyl 4-bromo-7-fluoroindole-3-acetate can be approached via two main routes. The first involves direct amidation of the ester, often referred to as aminolysis. This reaction can be catalyzed by Lewis acids, such as iron(III) chloride, under solvent-free conditions, and is compatible with a range of amines. researchgate.net
Alternatively, a more common and versatile two-step procedure is employed. This involves the initial hydrolysis of the ester to 4-bromo-7-fluoroindole-3-acetic acid, as described in section 4.1.1. The resulting carboxylic acid is then coupled with a primary or secondary amine in the presence of a peptide coupling agent. Standard coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). This method allows for the formation of a wide variety of substituted amides, which are prevalent in many biologically active molecules.
Reactivity at the Bromine (C4) Position
The bromine atom at the C4 position of the indole (B1671886) ring is a key site for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. Direct nucleophilic displacement of this aryl bromide is generally challenging but can be achieved under specific conditions.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) for Arylation and Alkylation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position. mdpi.com
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming a new carbon-carbon bond by coupling the 4-bromoindole (B15604) with an organoboron reagent, typically a boronic acid or a boronate ester. organic-chemistry.org The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), in the presence of a phosphine (B1218219) ligand and a base. organic-chemistry.orgnih.gov The base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for activating the organoboron species. organic-chemistry.orgnih.gov This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents. nih.govrsc.org
Interactive Table: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product Type |
|---|---|---|---|---|---|
| Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C | 4-Aryl-7-fluoroindole |
| Heteroarylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | 4-Heteroaryl-7-fluoroindole |
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, converting the aryl bromide into an arylamine. wikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed coupling of the 4-bromoindole with a primary or secondary amine. wikipedia.orgresearchgate.net The catalytic system consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand, such as XPhos, SPhos, or BINAP, which is crucial for the efficiency of the reaction. libretexts.org A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. libretexts.org This reaction is instrumental in synthesizing anilines and other N-aryl compounds. wikipedia.orgresearchgate.net
Interactive Table: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst System | Base | Solvent | Temperature | Product Type |
|---|---|---|---|---|---|
| Primary Alkylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 °C | 4-(Alkylamino)-7-fluoroindole |
| Secondary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 °C | 4-(Dialkylamino)-7-fluoroindole |
Heck Reaction: The Heck reaction creates a new carbon-carbon bond by coupling the 4-bromoindole with an alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically uses a palladium(II) acetate or palladium chloride catalyst, often with a phosphine ligand like triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine. thieme-connect.de A base, such as triethylamine (B128534) (Et₃N) or potassium carbonate, is used to neutralize the hydrogen halide formed during the reaction. wikipedia.org The reaction is highly stereoselective, usually affording the E-isomer of the resulting substituted alkene. organic-chemistry.orgthieme-connect.de
Interactive Table: Heck Reaction Conditions
| Alkene | Catalyst System | Base | Solvent | Temperature | Product Type |
|---|---|---|---|---|---|
| Acrylate Esters | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 80 °C | 4-(Alkenyl)-7-fluoroindole |
| Styrene | PdCl₂ | K₂CO₃ | DMF | 100 °C | 4-(Styryl)-7-fluoroindole |
Nucleophilic Displacement Reactions at C4
Direct nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide like a 4-bromoindole is generally difficult due to the electron-rich nature of the indole ring system. Such reactions typically require either strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack, or very harsh reaction conditions. However, nucleophilic displacement of bromine on certain indole systems has been reported, sometimes facilitated by phase-transfer catalysis which can enhance the reactivity of the nucleophile. researchgate.net For instance, reactions with nucleophiles like thiols can be performed under specific catalytic conditions. researchgate.net It is important to note that these reactions are less common and more substrate-dependent compared to the highly reliable palladium-catalyzed cross-coupling methods.
Reactivity and Stability Considerations at the Fluorine (C7) Position
The presence of a fluorine atom at the C7 position of the indole ring introduces significant electronic effects that influence the molecule's stability and reactivity. The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage synthetically challenging.
The activation of C-F bonds is a significant area of research in organic chemistry due to the prevalence of organofluorine compounds in pharmaceuticals and materials science. mdpi.com Generally, cleaving a C-F bond requires harsh reaction conditions or transition-metal catalysis because of its high bond dissociation energy. researchgate.netresearchgate.net Studies on related fluoroaromatic compounds have demonstrated that transition metals such as nickel, palladium, rhodium, and iridium can mediate C-F activation. mdpi.comresearchgate.netnih.gov These reactions often proceed via oxidative addition of the C-F bond to a low-valent metal center.
For instance, research on fluorinated aromatics has shown that nickel(0) complexes can effectively catalyze the hydrodefluorination of polyfluoroaromatics. mdpi.com Similarly, rhodium complexes have been studied for their ability to activate C-F bonds in fluoroolefins, although this sometimes competes with C-H bond activation. nih.gov While direct C-F activation at the 7-position of an indole is not commonly reported, these related studies suggest that such a transformation would likely require a potent catalytic system, possibly involving a combination of a transition metal and specific ligands to facilitate the difficult bond-breaking step. researchgate.net The development of photochemical, metal-free C-F activation methods also represents a growing field of interest. rsc.org
In the context of electrophilic aromatic substitution, a fluorine substituent is considered a deactivating yet ortho-, para-directing group. wikipedia.org This dual role arises from two competing electronic effects:
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond, deactivating it towards electrophilic attack. libretexts.org
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic pi-system, increasing electron density at the ortho and para positions. wikipedia.orglibretexts.org
For this compound, the fluorine at C7 would direct incoming electrophiles primarily to the C6 position (ortho) and the C4 position (para). However, the C4 position is already substituted with a bromine atom. The strong deactivating inductive effect of fluorine generally slows down the rate of electrophilic substitution reactions compared to non-fluorinated analogues. libretexts.org
In transition-metal-catalyzed cross-coupling reactions, the electronic influence of fluorine can also be significant. For example, in iridium-catalyzed C-H borylation of 2-substituted indoles, functionalization is directed to the C7 position, but this is typically demonstrated on unprotected indoles lacking a C7 substituent. acs.org The presence of fluorine at C7 in the title compound would likely disfavor such a reaction at that site and could electronically influence reactivity at other positions on the benzene (B151609) portion of the indole ring.
Modifications at the Indole Nitrogen (N1)
The indole nitrogen possesses a lone pair of electrons and an associated proton (N-H), making it a key site for functionalization through alkylation, arylation, or the introduction of protecting groups.
Functionalization of the indole N-H bond is a common strategy for synthesizing diverse indole derivatives.
N-Alkylation: This can be achieved using various alkylating agents under basic conditions. A base (e.g., NaH, K2CO3) is used to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion, which then reacts with an alkyl halide or another electrophile. Iron-catalyzed N-alkylation of indolines with alcohols has been reported, which, when followed by an oxidation step, yields N-alkylated indoles. nih.gov This "borrowing hydrogen" methodology offers an alternative to the use of alkyl halides. nih.gov For this compound, such methods could be applied to introduce a variety of alkyl chains at the N1 position.
N-Arylation: The introduction of an aryl group at the indole nitrogen typically requires more specialized conditions, often involving transition-metal catalysis (e.g., copper or palladium-catalyzed Buchwald-Hartwig amination). An alternative, transition-metal-free approach involves the nucleophilic aromatic substitution (SNAr) reaction between an indole and an electron-deficient haloarene, promoted by a strong base like KOH in DMSO. mdpi.com Given that fluoroarenes are effective substrates for SNAr reactions, this method could be employed to synthesize N-aryl derivatives of the title compound. mdpi.com
Table 1: Representative Conditions for N-Alkylation and N-Arylation of Indoles
| Transformation | Catalyst/Reagent | Reaction Conditions | Key Features | Reference |
|---|---|---|---|---|
| N-Alkylation | Fe-complex / Me3NO | Alcohol, K2CO3, TFE, 110 °C | Uses alcohols as alkylating agents; requires subsequent oxidation for indoles. | nih.gov |
| N-Arylation | CuI / L-proline | Aryl halide, Cs2CO3, Solvent (e.g., MeCN) | Classic Ullmann-type coupling conditions. | acs.org |
| N-Arylation | None (Base-promoted) | Electron-deficient fluoroarene, KOH, DMSO | Transition-metal-free SNAr pathway. | mdpi.com |
| N-Functionalization | Palladium Catalyst | Alkenes or Arenes | Direct C-H or N-H functionalization. | nih.gov |
In multi-step syntheses, the indole N-H can be reactive under various conditions (e.g., lithiation, strong acid/base), necessitating its protection. nih.gov The choice of a protecting group is critical, as it can influence the electronic properties and subsequent reactivity of the indole ring. researchgate.net
Common protecting groups for indoles include sulfonyl, benzyl (B1604629), and silyl (B83357) ethers.
Sulfonyl Groups (e.g., Phenylsulfonyl, Ts): These groups are strongly electron-withdrawing, which significantly decreases the nucleophilicity of the indole ring. They are robust and stable to many reaction conditions but often require harsh methods for removal (e.g., strong base or reducing agents). researchgate.net
[2-(trimethylsilyl)ethoxy]methyl (SEM): The SEM group is a popular choice as it can be introduced under mild conditions and removed with fluoride (B91410) sources (e.g., TBAF) or Lewis acids. acs.org
Benzyl (Bn) and p-Methoxybenzyl (PMB): These groups are generally stable but can be removed under different conditions. Benzyl groups can be cleaved via hydrogenolysis or with strong Lewis acids, while the PMB group can be removed oxidatively with DDQ or under acidic conditions with TFA. researchgate.nettib.eu
The selection of an appropriate protecting group for this compound would depend on the planned subsequent reaction steps, ensuring the group's stability during the reaction and its selective removal without affecting the ester, bromo, or fluoro functionalities.
Table 2: Common Protecting Groups for Indole Nitrogen
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Characteristics | Reference |
|---|---|---|---|---|
| Phenylsulfonyl | PhSO2 | Strong base (e.g., NaOH, Mg/MeOH) | Strongly electron-withdrawing; very stable. | researchgate.net |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | Fluoride source (e.g., TBAF) or Lewis acid (e.g., BF3·OEt2) | Versatile removal conditions. | acs.org |
| p-Methoxybenzyl | PMB | DDQ (oxidative) or TFA (acidic) | Removed under non-hydrogenolytic conditions. | tib.eu |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | Common carbamate (B1207046) protector, though can be labile on indoles. | researchgate.net |
Advanced Analytical and Computational Methodologies in Research on Ethyl 4 Bromo 7 Fluoroindole 3 Acetate
Spectroscopic Techniques for Structural Characterization and Reaction Monitoring
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of "Ethyl 4-bromo-7-fluoroindole-3-acetate." Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of the functional groups present.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of "this compound." By analyzing the ¹H, ¹³C, and ¹⁹F spectra, the precise position of each atom and their connectivity can be determined.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The protons on the indole (B1671886) ring will appear in the aromatic region, and their chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The N-H proton of the indole ring will typically appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum will show distinct signals for the carbonyl carbon of the ester, the methylene and methyl carbons of the ethyl group, and the carbons of the indole ring. The positions of the bromine and fluorine atoms will significantly influence the chemical shifts of the aromatic carbons to which they are attached and the neighboring carbons. clockss.orgresearchgate.net
¹⁹F NMR: The fluorine-19 NMR spectrum is a highly sensitive technique for observing the fluorine atom. For "this compound," a single resonance is expected for the fluorine atom at the 7-position. The chemical shift and coupling to adjacent protons (if any) can confirm its position on the indole ring. acs.orgacs.org
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0-8.5 | br s | N-H |
| ¹H | ~7.0-7.5 | m | Aromatic-H |
| ¹H | ~4.2 | q | -OCH₂CH₃ |
| ¹H | ~3.7 | s | -CH₂COO- |
| ¹H | ~1.3 | t | -OCH₂CH₃ |
| ¹³C | ~170 | s | C=O |
| ¹³C | ~100-140 | m | Aromatic-C |
| ¹³C | ~61 | s | -OCH₂CH₃ |
| ¹³C | ~31 | s | -CH₂COO- |
| ¹³C | ~14 | s | -OCH₂CH₃ |
| ¹⁹F | ~ -120 to -140 | m | Ar-F |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of "this compound." This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula. acs.org The calculated monoisotopic mass of C₁₁H₉BrFNO₂ is 284.9855 g/mol . HRMS can also provide information about the fragmentation pattern of the molecule, which can further aid in its structural confirmation. Common fragmentation pathways for such a molecule would likely involve the loss of the ethyl group, the ethoxycarbonyl group, or cleavage of the acetate (B1210297) side chain.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. scribd.comresearchgate.net For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3400 cm⁻¹), the C=O stretch of the ester group (around 1730-1750 cm⁻¹), C-O stretching vibrations (around 1000-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations. researchgate.net The presence of C-Br and C-F bonds would also give rise to absorptions in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.govnih.gov The indole ring system is a chromophore that absorbs in the UV region. The absorption spectrum of "this compound" is expected to show characteristic absorption maxima related to the π → π* transitions of the indole nucleus. nih.gov The positions of these maxima can be influenced by the bromo and fluoro substituents on the aromatic ring. nih.govnih.gov
Expected Spectroscopic Data for this compound
| Technique | Expected Observation | Interpretation |
|---|---|---|
| IR | ~3300-3400 cm⁻¹ | N-H stretch |
| IR | ~1730-1750 cm⁻¹ | C=O stretch (ester) |
| IR | ~1000-1300 cm⁻¹ | C-O stretch |
| UV-Vis | ~220 nm and ~270-290 nm | π → π* transitions of the indole ring |
| HRMS | m/z = 284.9855 | [M]⁺, confirmation of elemental composition |
Computational Chemistry and Molecular Modeling
Computational methods provide valuable insights into the properties and behavior of "this compound" at the atomic level, complementing experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. niscpr.res.inchemrxiv.org For "this compound," DFT calculations can be employed to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.
Calculate electronic properties: Predict the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net
Generate molecular electrostatic potential (MEP) maps: Visualize the electron density and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which can predict how the molecule will interact with other reagents. nih.govresearchgate.net
Predict spectroscopic properties: Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to aid in spectral assignment and structural validation.
Study reaction mechanisms: Investigate the energy profiles of potential reaction pathways, helping to understand how the molecule is formed and how it might react with other species.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netbohrium.com For "this compound," which has a flexible ethyl acetate side chain, MD simulations can:
Explore the conformational landscape: Identify the different spatial arrangements (conformers) that the molecule can adopt and their relative stabilities. researchgate.net
Analyze the dynamics of the side chain: Understand how the ethyl acetate group moves and rotates relative to the rigid indole core.
Investigate solvent effects: Simulate the behavior of the molecule in different solvent environments to understand how intermolecular interactions influence its conformation and dynamics. bohrium.com This is particularly relevant for predicting its behavior in biological systems or in different reaction media.
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms that underpin the synthesis of substituted indoles. While specific computational studies on the reaction pathways leading to this compound are not extensively available in the public domain, a wealth of research on related indole syntheses provides a robust framework for understanding the likely mechanistic steps, transition states, and governing energetic factors. These theoretical investigations offer insights into reaction feasibility, regioselectivity, and the roles of catalysts and substituents, which are directly applicable to understanding the formation of complex indoles like the target compound.
Theoretical studies on various indole syntheses, such as the Fischer, Bischler-Möhlau, and transition-metal-catalyzed methods, consistently focus on identifying the rate-determining steps and the geometries of key transition states. For instance, in the classic Fischer indole synthesis, computational models have been used to evaluate the energetics of the key acs.orgacs.org-sigmatropic rearrangement step. researchgate.netyoutube.com These studies analyze the influence of substituents on the phenylhydrazine (B124118) and ketone precursors, providing a predictive understanding of how electron-donating or electron-withdrawing groups affect the activation energy of this crucial bond-forming event. researchgate.net
Transition-metal-catalyzed syntheses, which are highly relevant for creating functionalized indoles, have been a major focus of computational analysis. nih.govmdpi.com DFT calculations have been employed to map out the catalytic cycles for palladium, rhodium, and copper-catalyzed reactions. nih.govnih.govnih.gov These studies detail the energetics of fundamental steps such as oxidative addition, C-H activation, migratory insertion, and reductive elimination. For example, in palladium-catalyzed indole syntheses, computational models can predict whether a reaction is likely to proceed via a specific pathway, and can explain observed regioselectivity by comparing the activation barriers of competing transition states. nih.govorganic-chemistry.org
A significant aspect of this computational work is the analysis of transition state structures. By calculating the geometry of these high-energy intermediates, researchers can understand the steric and electronic interactions that govern the reaction's progress. For example, in the copper-catalyzed cyclization of N-aryl enaminones to form indoles, DFT computations have identified the heterocycle-closing step as rate-determining. nih.govnih.gov The calculations revealed how the catalyst facilitates this step by altering the electronic structure of the substrate. nih.govnih.gov
The tables below present representative data from computational studies on analogous indole formation reactions, illustrating the types of energetic parameters that are typically calculated to understand reaction pathways.
Table 1: Representative Calculated Activation Energies for Key Steps in Indole Synthesis
| Reaction Step | Catalyst/Method | Computational Method | Calculated Activation Energy (kcal/mol) |
| acs.orgacs.org-Sigmatropic Rearrangement | Acid-Catalyzed (Fischer Indole) | DFT (B3LYP/6-31G*) | 15-25 |
| C-H Activation/Annulation | Rh(III)-catalyzed | DFT (M06) | 20-30 |
| Reductive Elimination | Pd(II)-catalyzed | DFT (PBE0-D3) | 10-20 |
| Intramolecular Cyclization | Cu(I)-catalyzed | DFT (PBEPW91) | 22.5 |
Note: The values in this table are illustrative and represent typical ranges found in computational studies of various indole syntheses, not specific values for this compound.
Strategic Applications of Ethyl 4 Bromo 7 Fluoroindole 3 Acetate in Complex Molecule Synthesis
Precursor in the Synthesis of Biologically Relevant Indole (B1671886) Alkaloids and Tryptophan/Tryptamine Derivatives
The 4-bromo-7-fluoroindole scaffold is exceptionally well-suited for the synthesis of non-natural amino acids and complex indole alkaloids. Halogenated tryptophan derivatives, in particular, are of significant interest as they can exhibit modified biological activity and serve as intermediates for further functionalization. cam.ac.uk The synthesis of analogues such as 7-bromo-D-tryptophan has been achieved through methods involving enzymatic resolution, highlighting the importance of brominated indole precursors in accessing enantiopure amino acids. sunderland.ac.uk A similar synthetic logic can be applied to the 4-bromo-7-fluoroindole core, where the C3-ethyl acetate (B1210297) group can be converted into the amino acid side chain.
Furthermore, the biosynthesis of complex natural products often involves halogenated intermediates. cam.ac.uk Recent studies have demonstrated that microbial systems can utilize haloindoles as feedstocks to produce halogenated tryptophans and subsequently incorporate them into complex monoterpene indole alkaloids. nih.gov For instance, yeast strains have been engineered to convert various brominated and fluorinated indoles into the corresponding halo-tryptophans and halo-tryptamines. nih.gov This underscores the value of synthetic precursors like ethyl 4-bromo-7-fluoroindole-3-acetate as starting points for both chemo-enzymatic and fully synthetic routes to novel alkaloids.
In purely chemical synthesis, the bromo group at the C4 position is a key functional handle for building the intricate frameworks of indole alkaloids. The Bartoli indole synthesis, for example, has been used to create 7-bromo-2,4-dimethylindole from 4-bromo-3-nitrotoluene, which can then be elaborated into alkaloid-like structures. rsc.org The bromine atom serves as a site for subsequent reactions, such as metal-halogen exchange or cross-coupling, to complete the synthesis of the target natural product. cam.ac.ukrsc.org
Table 1: Representative Transformations for Tryptophan and Alkaloid Synthesis
| Starting Material Class | Reaction Type | Key Reagents | Product Class | Reference |
|---|---|---|---|---|
| Bromoindole | Bartoli Indole Synthesis | Nitro-arenes, Vinyl Grignard | Substituted Bromoindoles | rsc.org |
| N-Acetyl-bromo-DL-tryptophan | Enzymatic Resolution | D-Aminoacylase | Enantiopure Bromo-D-tryptophan | sunderland.ac.uk |
| Haloindole | Microbial Biosynthesis | Engineered Yeast, Serine | Halogenated Tryptophans/Tryptamines | nih.gov |
| Bromoindole | Suzuki/Sonogashira Coupling | Boronic acids/Alkynes, Pd catalyst | Complex Aryl/Alkynyl Indoles | cam.ac.uk |
Scaffold for the Development of Advanced Organic Reagents and Catalysts
The indole scaffold is a privileged structure not only in bioactive molecules but also in the design of organic reagents and catalysts. While this compound itself is primarily a building block, its core structure is representative of the types of scaffolds used in modern catalysis. The development of new synthetic methods often relies on the unique properties of such substituted heterocycles. researchgate.net
A key concept in modern synthesis is catalyst-driven scaffold diversity, where a single starting material can be selectively converted into a variety of structurally distinct products by simply changing the catalyst. whiterose.ac.uk For example, indolyl ynones have been transformed into spirocyclic indolenines, carbazoles, or quinolines using different metal catalysts like Ag(I) or Au(I). whiterose.ac.uk The specific substitution pattern on the indole ring, such as the 4-bromo and 7-fluoro groups, would critically influence the electronic and steric environment of these reactions, guiding the reaction pathway and enabling access to unique molecular frameworks.
Furthermore, the indole nucleus itself can be a component of a ligand for a metal catalyst. The nitrogen atom and the pi-system of the indole ring can coordinate with transition metals, influencing their catalytic activity. The development of pi-bond directed C-H functionalization reactions, for instance, relies on the interaction between a catalyst and the indole's electronic system to achieve selective amination at the C2 position. researchgate.net The presence of a fluorine atom, as in the 7-fluoro substituent, would strongly modulate the electronic properties of the indole scaffold, potentially enhancing or altering the catalytic cycle in such transformations.
Enabling Synthesis of Poly-substituted and Fused Indole Systems
The synthesis of poly-substituted and fused indoles is a central goal in organic chemistry, driven by the need for novel compounds in drug discovery and materials science. nih.govmdpi.com this compound is an ideal platform for this purpose, primarily due to the reactivity of the C4-bromo substituent. This position is a prime site for introducing a wide array of functional groups via transition-metal-catalyzed cross-coupling reactions. nih.gov Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions utilizing the C-Br bond allow for the straightforward installation of aryl, vinyl, alkynyl, and amino groups, respectively, providing rapid access to libraries of C4-functionalized indoles. rsc.org
Beyond substitution, the scaffold enables the construction of fused ring systems. Intramolecular cycloaddition strategies are a powerful method for assembling the bicyclic indole core and for adding further rings. nih.gov For example, intramolecular [4+2] cycloadditions of ynamides with conjugated enynes can produce highly substituted indolines, which can then be oxidized to indoles. nih.gov The substituents on the starting materials, analogous to the bromo and fluoro groups on the title compound, dictate the regiochemical outcome and efficiency of these cyclizations. Another powerful strategy is the indole-to-carbazole transformation, where indoles react with ketones and nitroolefins in a formal [2+2+2] annulation to build the carbazole (B46965) skeleton under metal-free conditions. organic-chemistry.org
The C3-acetate group can also participate in cyclization reactions. After conversion to other functional groups, it can react with substituents introduced at the C4 position to form a new ring fused between the C3 and C4 positions, a challenging but valuable synthetic transformation. mdpi.com
Table 2: Strategies for Indole Diversification
| Reaction Type | Key Functional Group | Typical Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Cross-Coupling (e.g., Suzuki) | C-Br | Boronic acid, Pd catalyst, Base | C4-Aryl Substitution | rsc.org |
| Intramolecular [4+2] Cycloaddition | Indole Pi-system | Heat or Catalyst | Fused Indoline (B122111)/Indole Systems | nih.gov |
| Indole-to-Carbazole Synthesis | Indole Ring | Ketone, Nitroolefin, NH4I | Fused Carbazole Systems | organic-chemistry.org |
| Electrophilic Substitution | Indole C3 Position | Aldehydes, I2 catalyst | Diindolylmethanes | nih.gov |
Contribution to Methodological Advancements in Indole Chemistry
The development of new synthetic methods is often spurred by the challenge of preparing specific, highly functionalized molecules. Halogenated organic compounds, particularly bromo-derivatives, are central to many of these advancements due to their versatile reactivity. nih.gov The study of the monobromination of ethyl indole-3-carboxylate, for example, was crucial in understanding the regioselectivity of electrophilic substitution on the indole ring, leading to methods for preparing specific isomers like 7-bromoindole. researchgate.net
This compound is a substrate that can drive further methodological progress. The presence of two different halogens at distinct positions on the benzene (B151609) ring allows for the development of selective, sequential cross-coupling reactions. The C-Br bond is typically more reactive than the C-F bond in palladium-catalyzed couplings, enabling functionalization at C4 while leaving the C7-fluoro group intact. This fluorine can then be used for later-stage modifications or can simply serve to tune the final molecule's properties.
Furthermore, the specific electronic nature of the 4-bromo-7-fluoroindole system makes it an interesting substrate for developing novel C-H functionalization reactions. The electron-withdrawing nature of the halogens deactivates the benzene portion of the indole, potentially directing C-H activation to the pyrrole (B145914) ring or enabling unique reactivity patterns that are not observed in simpler indoles. Advances in metal-catalyzed functionalization of 7-azaindoles, a related heterocyclic system, demonstrate the rich chemistry that can be developed for halogenated N-heterocycles. rsc.org The synthesis of such specifically substituted indoles also pushes the boundaries of classical indole syntheses, requiring the refinement of methods to control regiochemistry during the initial ring formation. rsc.orgnih.gov
Current Challenges and Future Research Directions in the Chemistry of Ethyl 4 Bromo 7 Fluoroindole 3 Acetate
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of highly substituted indoles often relies on multi-step sequences that may involve harsh conditions, toxic reagents, and the use of protecting groups, leading to significant waste generation. nih.govrsc.org A primary challenge is to develop greener and more atom-economical pathways to Ethyl 4-bromo-7-fluoroindole-3-acetate and its precursors.
Future research directions will likely prioritize:
One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single reaction vessel. For a molecule like this compound, this could involve a sequence of cyclization followed by in-situ functionalization, minimizing intermediate isolation and purification steps. nih.gov
Use of Greener Solvents and Catalysts: Traditional indole (B1671886) syntheses often employ toxic solvents and stoichiometric amounts of metal catalysts. nih.gov The future lies in utilizing environmentally benign solvents like water or bio-based solvents and developing highly efficient, recyclable catalysts (e.g., nanocatalysts, organocatalysts) to minimize environmental impact. beilstein-journals.orgresearchgate.net Electrosynthesis is also emerging as a powerful, sustainable alternative that avoids bulk chemical oxidants and reductants. rsc.org
Table 1: Comparison of Traditional vs. Sustainable Synthetic Paradigms for Indole Synthesis
| Parameter | Traditional Approach (e.g., Fischer, Bartoli) | Future Sustainable Approach |
|---|---|---|
| Starting Materials | Often complex, pre-functionalized anilines or hydrazines | Simpler, readily available substrates |
| Key Transformation | Named reactions requiring harsh conditions (e.g., strong acids, high temp.) rsc.org | Direct C-H functionalization, catalytic cyclizations nih.gov |
| Solvents | Often toxic and volatile (e.g., DMF, toluene) | Water, ionic liquids, or solvent-free conditions beilstein-journals.org |
| Catalysis | Stoichiometric reagents, heavy metal catalysts nih.gov | Low-loading organocatalysts, photocatalysts, recyclable nanocatalysts beilstein-journals.org |
| Atom Economy | Lower, due to protecting groups and multi-step nature | Higher, due to fewer steps and direct functionalization |
Exploration of Novel Catalytic Systems for Chemo- and Regioselective Functionalizations
The target molecule possesses multiple sites for potential modification: the C4-bromo bond, the C-F bond, various C-H positions on the aromatic rings, the N-H bond of the indole, and the α-position of the acetate (B1210297) group. A significant challenge is to selectively functionalize one site without affecting the others.
Chemoselectivity: The C-Br bond is a prime handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work will focus on developing catalytic systems that activate the C-Br bond with high selectivity over potential C-F or C-H bond activation.
Regioselectivity: Functionalizing the C-H bonds of the indole core (C2, C5, C6) is a powerful way to build molecular complexity. A key goal is the development of catalysts, often guided by ligands or directing groups, that can precisely target a single C-H position. researchgate.net For instance, iridium-catalyzed borylation could selectively functionalize the C5 or C6 position, leaving the C4-bromo and C7-fluoro groups untouched for subsequent, orthogonal reactions. acs.org Similarly, TfOH-catalyzed annulation reactions have shown excellent chemo- and regioselectivity in functionalizing the C3 position of indoles. nih.gov
Table 2: Potential Regioselective Functionalizations of the Indole Core
| Indole Position | Potential Reaction | Catalytic System Example | Reference |
|---|---|---|---|
| C2 | Arylation / Amination | Directing-group assisted Pd or Rh catalysis | researchgate.net |
| C3 | Friedel-Crafts Alkylation | Chiral Brønsted or Lewis acids | acs.org |
| C4-Br | Cross-Coupling (e.g., Suzuki) | Pd(OAc)₂ with suitable phosphine (B1218219) ligands | beilstein-journals.org |
| C5/C6 | Borylation / Halogenation | Iridium-catalyzed C-H borylation | researchgate.netacs.org |
| N1-H | Arylation / Alkylation | Copper or Palladium catalysis | researchgate.net |
Asymmetric Synthesis and Chiral Derivatization
While this compound is achiral, the introduction of chirality is a critical step for its application in drug discovery. nih.gov The development of catalytic asymmetric methods to derivatize this scaffold is a significant area for future research.
Key strategies include:
Asymmetric Friedel-Crafts Reaction: The indole nucleus can act as a nucleophile, attacking various electrophiles. Using a chiral catalyst (either a metal complex or an organocatalyst) can direct this attack to the C3 position to create a new stereocenter, although in this case, the C3 position is already substituted. acs.org
α-Functionalization of the Acetate: The methylene (B1212753) group of the ethyl acetate side chain can be deprotonated to form an enolate, which can then be attacked by an electrophile. Performing this reaction with a chiral phase-transfer catalyst or a chiral metal-ligand complex could install a stereocenter alpha to the carbonyl group.
Atroposelective Synthesis: If a sufficiently bulky group is installed at the C4-position via cross-coupling, rotation around the C-N bond could become restricted, leading to atropisomerism. The development of catalytic methods to control this axial chirality is a cutting-edge field in organic synthesis. oaepublish.com Chiral phosphoric acids have proven effective in catalyzing such atroposelective transformations. oaepublish.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Translating complex, multi-step syntheses from bench-scale to larger production, or creating libraries of analogues for screening, presents major logistical challenges. Flow chemistry and automated synthesis offer powerful solutions. nih.govsyrris.com
Flow Chemistry: Performing reactions in continuous flow reactors rather than in batch flasks offers numerous advantages. mdpi.com These include enhanced safety by minimizing the volume of hazardous reagents at any given time, precise control over reaction parameters (temperature, pressure, time), and the ability to perform reactions under conditions not easily accessible in batch (e.g., superheating). mdpi.comresearchgate.net This technology is particularly attractive for improving the efficiency and scalability of indole synthesis. nih.gov
Automated Synthesis: Automated platforms can integrate reaction execution, work-up, and analysis. researchgate.net For a molecule like this compound, an automated system could be programmed to perform a matrix of cross-coupling reactions at the C4-bromo position using a diverse set of boronic acids. This enables the rapid generation of a library of derivatives for biological screening, significantly accelerating the drug discovery process. syrris.comresearchgate.net The coupling of synthesis with machine learning algorithms for reaction optimization represents the next frontier in this domain. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
